molecular formula C16H22Cl2N4O4S B5356967 N-(2,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide

N-(2,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide

Cat. No.: B5356967
M. Wt: 437.3 g/mol
InChI Key: RTIFIYHPWDSAOI-UHFFFAOYSA-N
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Description

N-(2,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a morpholine sulfonyl group, and a piperazine ring

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N4O4S/c17-13-1-2-14(18)15(11-13)19-16(23)12-20-3-5-21(6-4-20)27(24,25)22-7-9-26-10-8-22/h1-2,11H,3-10,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIFIYHPWDSAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide typically involves multiple steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 5 positions.

    Attachment of the piperazine ring: The dichlorophenyl intermediate is then reacted with piperazine under suitable conditions to form the piperazine derivative.

    Introduction of the morpholine sulfonyl group: The piperazine derivative is further reacted with morpholine sulfonyl chloride to introduce the morpholine sulfonyl group.

    Formation of the acetamide: Finally, the compound is acetylated to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove certain functional groups or to reduce the compound to a simpler form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could result in a simpler amine compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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